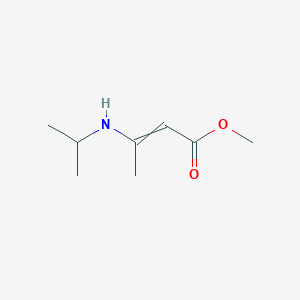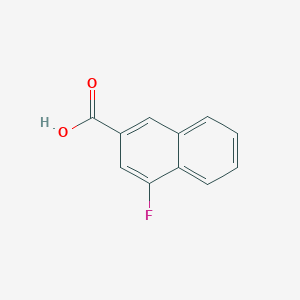
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
説明
“1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1260666-35-0. It has a linear formula of C10H10CLNO2 . The molecular weight of this compound is 211.65 .
Molecular Structure Analysis
The Inchi Code for “1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid” is 1S/C10H10ClNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The compound “1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid” is a light-green to brown solid .科学的研究の応用
Medicine
In the medical field, this compound is explored for its potential as a building block in pharmaceutical drug development. Its structure could be utilized in the synthesis of molecules with therapeutic properties, particularly due to the presence of the chloropyridinyl group which is often seen in drugs that interact with a variety of biological targets .
Agriculture
As an active ingredient or intermediate, 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid may be used in the development of new agrochemicals. Its chlorinated pyridine moiety is a common feature in compounds with herbicidal or fungicidal activity .
Material Science
In material science, this compound’s robust cyclobutane core can be functionalized to create novel polymers or coatings. These materials could exhibit unique properties such as increased resilience or chemical resistance due to the stability of the cyclobutane ring .
Environmental Science
Researchers might investigate the environmental fate of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid , including its biodegradability and potential to form persistent pollutants. Understanding its interaction with environmental systems is crucial for assessing its safety and ecological impact .
Biochemistry
In biochemistry, the compound could be used as a probe to study enzyme-substrate interactions, especially for enzymes that process cyclic or aromatic substrates. Its unique structure allows for specific binding studies and enzyme kinetics analysis .
Pharmacology
Pharmacological studies may involve this compound as a precursor for the synthesis of small-molecule drugs. Its chemical structure offers a versatile framework that can be modified to enhance drug properties like solubility, potency, and selectivity .
Analytical Chemistry
Analytical chemists could develop methods for the quantification and quality control of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid in various matrices. Techniques like HPLC, GC-MS, or NMR could be employed to ensure the integrity of the compound in research and industrial settings .
Safety And Hazards
For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for “1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid”. The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .
特性
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUGMFRFVOEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




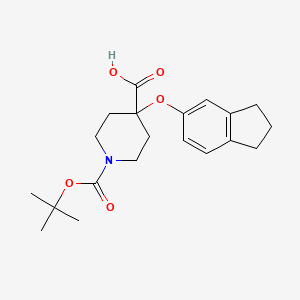
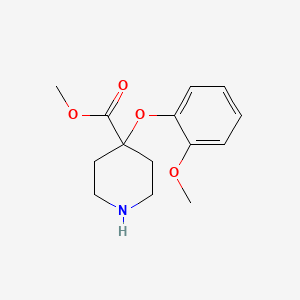

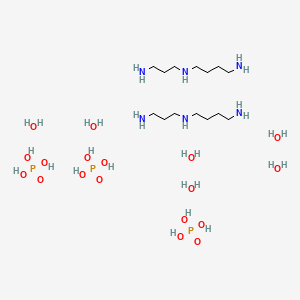



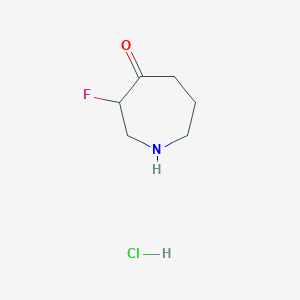
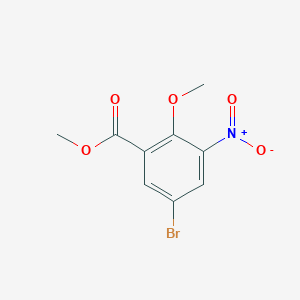
![3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B1469606.png)
